Methyl o-(3-fluorophenyl)homoserinate
Description
Methyl o-(3-fluorophenyl)homoserinate is a chemical compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . . This compound is of interest due to its unique structure, which includes a fluorophenyl group attached to a homoserine ester.
Properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
methyl 2-amino-4-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-15-11(14)10(13)5-6-16-9-4-2-3-8(12)7-9/h2-4,7,10H,5-6,13H2,1H3 |
InChI Key |
RYDKIAJXFLSUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl o-(3-fluorophenyl)homoserinate typically involves the esterification of L-homoserine with 3-fluorophenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Example Reaction Pathway
| Step | Reaction Conditions | Yield |
|---|---|---|
| Boc-L-Asp(OBn)-OMe → Boc-L-Asp-OH | 10% Pd/C, H₂, MeOH, 6h, N₂ atmosphere | 95% |
| Boc-Asp(OBn)-OH → Boc-Asp-OH | 10% Pd/C, H₂, THF, 5h | 69% |
Key observations:
-
Palladium on carbon (Pd/C) effectively cleaves benzyl (Bn) protecting groups under hydrogen gas.
-
Methanol or tetrahydrofuran (THF) solvents are preferred for solubility and reaction efficiency .
Photolytic Reactivity
Photolysis studies on structurally related compounds (e.g., ACT-PhABits) reveal sensitivity to UV light (302 nm):
Photolysis Data
| Parameter | Value |
|---|---|
| Wavelength | 302 nm |
| Solvent | 50 mM HEPES buffer or DMSO-d₆/D₂O (7:3) |
| Half-life | <10 min (observed in DMSO-d₆/D₂O) |
Mechanistic insights:
-
UV irradiation induces cleavage of the ester or amide bonds, generating reactive intermediates such as formyl radicals and atomic hydrogen .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic conditions:
textCOOCH₃ → COOH (LiOH, H₂O/THF, 3h, RT)
Amide Bond Formation
The free amino group participates in coupling reactions:
textNH₂ + RCOCl → RCONH- (DIPEA, DCM)
Key Stability Considerations
Scientific Research Applications
Methyl o-(3-fluorophenyl)homoserinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester group.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl o-(3-fluorophenyl)homoserinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active homoserine derivative, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Methyl o-(3-fluorophenyl)homoserinate can be compared with other similar compounds such as:
- Methyl o-(4-fluorophenyl)homoserinate
- Methyl o-(2-fluorophenyl)homoserinate
- Methyl o-(3-chlorophenyl)homoserinate These compounds share similar structural features but differ in the position and type of substituent on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Biological Activity
Methyl o-(3-fluorophenyl)homoserinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a fluorinated phenyl group. Its structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 211.22 g/mol
The biological activity of this compound may involve several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity, which is critical in various biochemical pathways.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis, thereby affecting cell survival and proliferation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Study Findings : In vitro tests demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 25 µM, indicating potent activity against these cell types .
- Mechanism : The anticancer effect is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- Research Data : A study conducted on murine models showed a reduction in pro-inflammatory cytokines (TNF-α, IL-6) upon treatment with the compound . This suggests its potential use in treating inflammatory diseases.
- Dosage : Effective doses in animal models were reported to be around 5 mg/kg body weight.
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammation :
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | In vitro (cell lines) | 10-25 µM | Apoptosis induction |
| Anti-inflammatory | Murine models | 5 mg/kg | Cytokine inhibition |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl o-(3-fluorophenyl)homoserinate, and what intermediates are critical?
Answer:
The synthesis of fluorophenyl-containing esters like this compound typically involves nucleophilic aromatic substitution or esterification under controlled conditions. For example, in analogous syntheses, intermediates such as (S)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (a chiral ester precursor) are synthesized via acid-catalyzed esterification, followed by fluorophenyl group introduction using 3-fluoro-4-methoxyaniline derivatives . Key steps include:
- Chiral resolution : Use of enantiomerically pure starting materials to ensure stereochemical fidelity.
- Protection/deprotection : Temporary blocking of reactive groups (e.g., hydroxyl or amine) during fluorophenyl coupling .
- Purification : Column chromatography or recrystallization to isolate intermediates (e.g., 3-fluoro-4-methoxybenzaldehyde derivatives) .
Basic: Which analytical techniques are most effective for validating the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 19F NMR confirm regioselectivity of the fluorophenyl group and ester linkage. For instance, coupling constants (e.g., J = 7.7 Hz in aromatic protons) resolve substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M + H]+ with <2 ppm error) .
- HPLC with UV/FLD detection : Quantifies purity (>99%) and detects trace byproducts (e.g., unreacted 3-fluoro-4-methoxyaniline) .
Advanced: How does the 3-fluorophenyl substituent influence bioactivity in neuropharmacological studies?
Answer:
Fluorophenyl groups enhance lipophilicity and receptor binding affinity. For example, in neurokinin 3 receptor ligands, the 3-fluorophenyl moiety improves blood-brain barrier penetration and target engagement, as shown in autoradiography and PET studies with [18F]-labeled analogs . Key considerations:
- Electron-withdrawing effects : Fluorine’s inductive effect stabilizes aromatic interactions with receptor residues.
- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
Advanced: How can researchers resolve spectral data discrepancies during structural characterization?
Answer:
Conflicting NMR signals (e.g., overlapping aromatic peaks) are resolved via:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings.
- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects (e.g., hindered rotation of the fluorophenyl group) .
- Isotopic labeling : Use of deuterated solvents or 13C-enriched intermediates to clarify ambiguous signals .
Advanced: What experimental design considerations are critical for assessing metabolic stability?
Answer:
- In vitro assays : Incubate the compound with liver microsomes (human/rodent) and quantify degradation via LC-MS/MS. Fluorophenyl groups may reduce CYP450-mediated oxidation, but ester hydrolysis remains a liability .
- Radiolabeled tracers : Synthesize [14C]- or [18F]-labeled analogs for in vivo PET imaging to track metabolic pathways .
- Stability buffers : Adjust pH to mimic physiological conditions (e.g., pH 7.4 for plasma stability tests) .
Advanced: How can reaction conditions be optimized to minimize byproducts during fluorophenyl coupling?
Answer:
- Catalyst screening : Pd/C or CuI for Ullmann-type couplings, with ligands (e.g., BINAP) to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorophenyl intermediates.
- Temperature control : Lower temperatures (0–5°C) suppress side reactions (e.g., over-fluorination) .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
